吗啉-3,5-二酮

描述

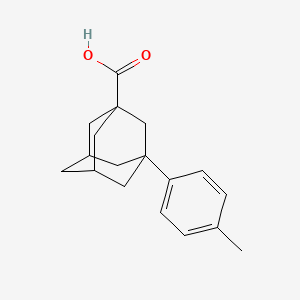

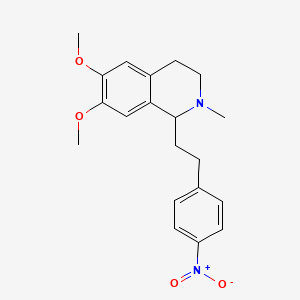

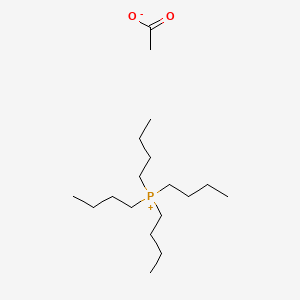

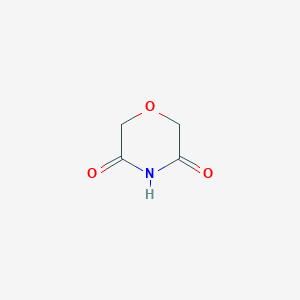

Morpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a powder with a melting point of 142-145°C .

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of Morpholine-3,5-dione consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . The most recent advances in the synthesis of morpholines and related compounds have been realized using vinyl sulfonium salts .Physical And Chemical Properties Analysis

Morpholine-3,5-dione is a powder with a melting point of 142-145°C . It has a molecular weight of 115.09 .科学研究应用

吗啉-3,5-二酮:科学研究应用的全面分析:

有机合成:催化剂和配体

在有机化学中,吗啉-3,5-二酮作为不对称加成、环化、醛醇缩合和交叉偶联反应中的催化剂和配体。它尤其以用于合成γ-内酯、δ-内酯、内酰胺以及Buchwald–Hartwig胺化反应而闻名 .

药物化学:中枢神经系统药物

吗啉结构在药物化学中受到重视,因为它能够调节亲水-亲脂平衡,改善代谢稳定性,提高效力,并增强药代动力学性质,尤其是在中枢神经系统(CNS)药物中 .

材料科学:生物相容性

人们对用吗啉-3,5-二酮合成的共聚物的生物相容性进行了研究。这些研究对于开发可在医疗应用中安全使用的材料至关重要 .

合成策略:SnAP和SLAP

化学领域的最新进展引入了新的策略,例如锡胺方案(SnAP)和硅胺方案(SLAP),用于使用吗啉-3,5-二酮合成吗啉结构 .

安全和危害

作用机制

Target of Action

Morpholine derivatives, which include morpholine-3,5-dione, are known to be biologically active and are often found in pharmaceuticals

Mode of Action

Morpholine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of Morpholine-3,5-dione with its targets and the resulting changes require further investigation.

Biochemical Pathways

Morpholine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Morpholine derivatives are known to have a broad spectrum of pharmacological activities , suggesting that Morpholine-3,5-dione may have multiple effects at the molecular and cellular level

属性

IUPAC Name |

morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAJVDHGJCYEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327103 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4430-05-1 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is morpholine-3,5-dione utilized in oligonucleotide synthesis?

A1: Morpholine-3,5-dione derivatives, particularly 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, play a crucial role in synthesizing oligonucleotides and their phosphorothioate analogs []. This specific derivative acts as a sulfur-transfer reagent in a method employing H-phosphonate chemistry. The process involves coupling reactions with bis(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by the introduction of sulfur using the morpholine-3,5-dione derivative. This results in nearly quantitative yields of the desired oligonucleotide phosphorothioates.

Q2: Can morpholine-3,5-dione be used to access other heterocyclic systems?

A2: Yes, research indicates that N-Boc morpholine-3,5-dione serves as a precursor for synthesizing various 1,4-oxazine derivatives []. This is achieved by first converting the morpholine-3,5-dione derivative into the corresponding bisvinylphosphate. This intermediate then undergoes palladium-catalyzed reactions, such as reduction, Suzuki coupling, and Stille coupling. These reactions lead to the formation of 1,4-oxazine and its 3,5-disubstituted derivatives in good yields, which can be further functionalized.

Q3: Are there any structural studies on morpholine-3,5-dione derivatives?

A3: While not directly focused on its reactivity, research on the crystal structure of 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione reveals that it exhibits C—H⋯π interactions, contributing to its overall stability within the crystal lattice []. This information, while seemingly basic, can be valuable when considering the design and synthesis of more complex molecules incorporating the morpholine-3,5-dione scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。